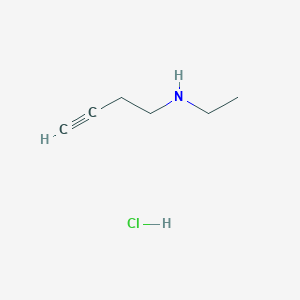
4-metil-N-(3-metil-1-(1H-1,2,3-triazol-1-il)butan-2-il)tiofeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another study reported the synthesis of novel hydroxamic acids incorporating 1-((1H-1,2,3-Triazol-4-yl)methyl)-3-hydroxyimino-indolin-2-ones .Molecular Structure Analysis
The molecular structure analysis of similar compounds has been reported. For instance, the crystal structure of 1-((1-methyl-1H-1,2,4-triazol-3-yl) methyl)-3… was studied .Chemical Reactions Analysis
The chemical reactions of similar compounds have been reported. For instance, a study reported the synthesis of new 5-(1-benzyl-1H-1,2,3… . Another study reported the synthesis of novel hydroxamic acids incorporating 1-((1H-1,2,3-Triazol-4-yl)methyl… .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .Aplicaciones Científicas De Investigación
Química Medicinal
Los análogos basados en tiofeno, como el compuesto en cuestión, han sido el foco de muchos científicos debido a su potencial como compuestos biológicamente activos . Desempeñan un papel vital para los químicos medicinales para mejorar compuestos avanzados con una variedad de efectos biológicos .
Propiedades Antiinflamatorias
Los derivados del tiofeno exhiben muchas propiedades farmacológicas como la antiinflamatoria . Esto los hace potencialmente útiles en el desarrollo de nuevos fármacos antiinflamatorios .
Propiedades Anticancerígenas
Los derivados del tiofeno también exhiben propiedades anticancerígenas . Esto sugiere que el compuesto podría usarse potencialmente en el desarrollo de nuevos tratamientos contra el cáncer .
Propiedades Antimicrobianas
Se ha encontrado que los derivados del tiofeno tienen propiedades antimicrobianas . Esto sugiere posibles aplicaciones en el desarrollo de nuevos agentes antimicrobianos .
Química Industrial y Ciencia de Materiales
Los derivados del tiofeno se utilizan en la química industrial y la ciencia de materiales como inhibidores de la corrosión . Esto sugiere posibles aplicaciones en el desarrollo de nuevos materiales y procesos en estos campos .
Semiconductores Orgánicos
Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Esto sugiere posibles aplicaciones en el desarrollo de nuevos dispositivos electrónicos .
Diodos Orgánicos Emisores de Luz (OLED)
Las moléculas mediadas por tiofeno se utilizan en la fabricación de diodos orgánicos emisores de luz (OLED) . Esto sugiere posibles aplicaciones en el desarrollo de nuevas tecnologías de visualización .
Aplicaciones de 1,2,3-Triazoles
Aunque ausentes en la naturaleza, los 1,2,3-triazoles han encontrado amplias aplicaciones en el descubrimiento de fármacos, la síntesis orgánica, la química de polímeros, la química supramolecular, la bioconjugación, la biología química, la imagen fluorescente y la ciencia de materiales . Esto sugiere que el compuesto, que contiene un grupo 1,2,3-triazol, podría usarse potencialmente en una amplia gama de aplicaciones .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Carbonic Anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by direct binding with the active site residues . This interaction results in the inhibition of the enzyme’s activity .
Biochemical Pathways
The inhibition of Carbonic Anhydrase-II enzyme affects the carbon dioxide and bicarbonate conversion pathway . This can have downstream effects on many physiological processes, including respiration and the transport of carbon dioxide/bicarbonate in the blood.
Result of Action
The result of the compound’s action is the moderate inhibition of the Carbonic Anhydrase-II enzyme . This can affect various physiological processes where this enzyme plays a role, potentially leading to observable changes at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound was synthesized via a Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The reaction conditions, including the solvent used and the presence of other substances, can affect the final properties of the compound . Furthermore, the compound’s stability and activity could be influenced by factors such as pH, temperature, and the presence of other biological molecules in its environment.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Triazole compounds, which this compound is a part of, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Cellular Effects
Related triazole compounds have been shown to have cytotoxic activity against various cancer cell lines .
Molecular Mechanism
Related compounds have been shown to bind to the colchicine binding site of tubulin, inhibiting its polymerization .
Temporal Effects in Laboratory Settings
Related compounds have been shown to be thermally stable .
Metabolic Pathways
Triazole compounds are known to interact with a variety of enzymes and receptors .
Propiedades
IUPAC Name |
4-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-9(2)11(7-17-5-4-14-16-17)15-13(18)12-6-10(3)8-19-12/h4-6,8-9,11H,7H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKULVULXDWGUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC(CN2C=CN=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[(3-fluoro-4-methylphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2445779.png)
![(1S,5S,7R)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/no-structure.png)
![3-chloro-4-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2445783.png)
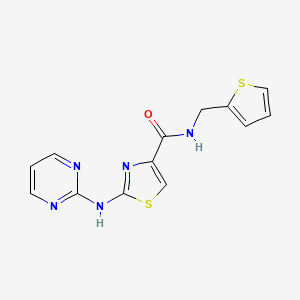
![(1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B2445789.png)
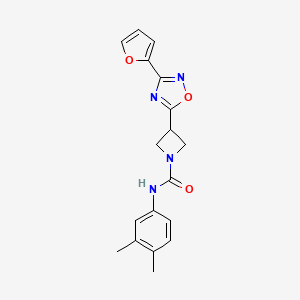

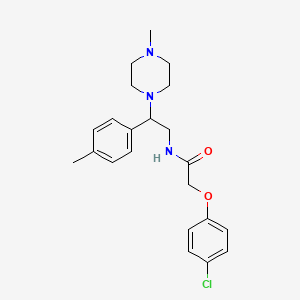

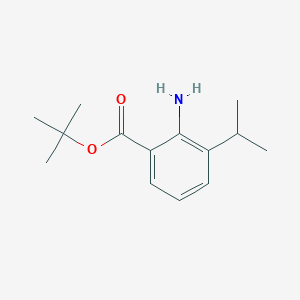
![2-Methyl-7-((5-methylthiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2445798.png)
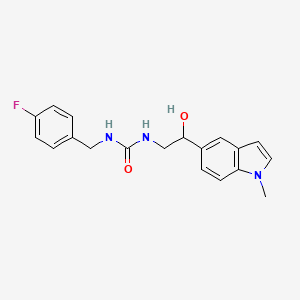
![4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2445800.png)
